molecular formula C14H14N4O3 B2462579 N-(pyrimidin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034236-85-4

N-(pyrimidin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No. B2462579
CAS RN: 2034236-85-4
M. Wt: 286.291
InChI Key: XGBIDCSUAIXBNQ-UHFFFAOYSA-N
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Description

N-(pyrimidin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is commonly referred to as THPN and is synthesized using specific methods that will be discussed in The purpose of this paper is to provide an overview of THPN, its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

THPN exerts its effects through the inhibition of enzymes involved in cellular metabolism. Specifically, THPN inhibits enzymes involved in the biosynthesis of NAD+, which is an essential coenzyme involved in various metabolic pathways. By inhibiting NAD+ biosynthesis, THPN disrupts cellular metabolism and leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
THPN has been shown to have several biochemical and physiological effects. In vitro studies have shown that THPN inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. THPN has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, THPN has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using THPN in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, THPN is relatively expensive and may not be readily available in some research settings. Additionally, THPN has been shown to have low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving THPN. One potential direction is the development of THPN analogs with improved pharmacokinetic properties and efficacy. Additionally, further research is needed to fully elucidate the mechanisms of action of THPN and its potential applications in various fields of scientific research. Finally, more studies are needed to investigate the safety and toxicity of THPN in animal models and humans.
In conclusion, THPN is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of THPN and its analogs in various fields of scientific research.

Synthesis Methods

THPN is synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of nicotinamide with 2-chloropyrimidine in the presence of a base such as potassium carbonate. The resulting product is then subjected to a second reaction with tetrahydrofuran-3-ol in the presence of a dehydrating agent such as thionyl chloride. The final product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

THPN has been shown to have potential applications in various fields of scientific research. In medicinal chemistry, THPN has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, THPN has been used to study the role of nicotinamide adenine dinucleotide (NAD+) in cellular metabolism. In pharmacology, THPN has been studied for its potential as a therapeutic agent for various diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(oxolan-3-yloxy)-N-pyrimidin-2-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c19-12(18-14-16-6-2-7-17-14)11-3-1-5-15-13(11)21-10-4-8-20-9-10/h1-3,5-7,10H,4,8-9H2,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBIDCSUAIXBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=CC=N2)C(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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